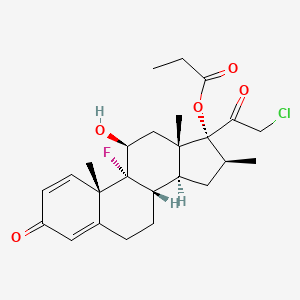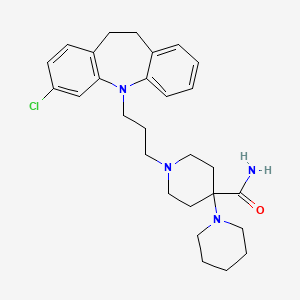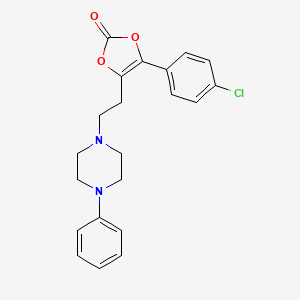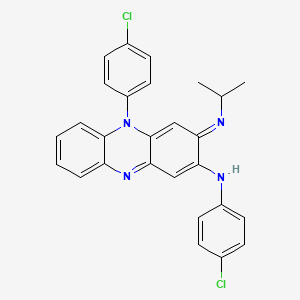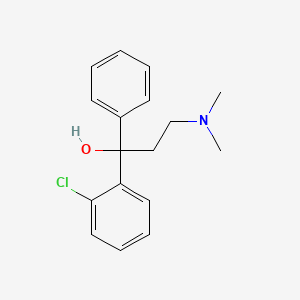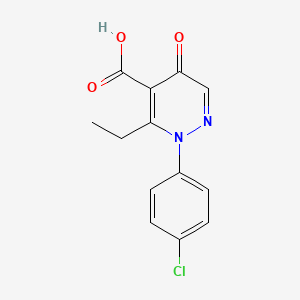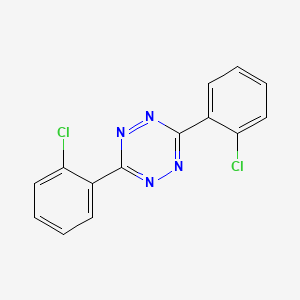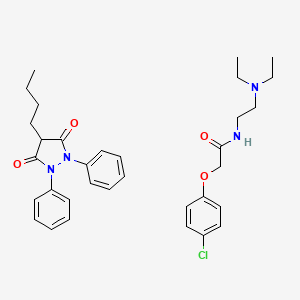
MK2a 抑制剂
描述
MK2a Inhibitor, also known under CAS 41179-33-3, is a small molecule/inhibitor that controls the biological activity of MK2a . It’s primarily used for Phosphorylation & Dephosphorylation applications .
Physical And Chemical Properties Analysis
MK2a Inhibitor is a solid substance with a pale yellow color . It’s soluble in DMSO (5 mg/mL) and ethanol (5 mg/mL) . Its molecular weight is 349.40 .科学研究应用
Oncology: Potentiation of Anticancer Agents
CMPD1 has been shown to selectively potentiate the activity of SAHA, an anticancer agent, in acute myeloid leukemia (AML) cell lines and ex vivo cultures of primary myeloid malignancies .
Virology: Inhibition of Chikungunya Virus Infection
Studies have demonstrated that CMPD1 can significantly inhibit chikungunya virus infection by targeting the host cell’s MAPKAPKs during the late phase of infection .
Immunology: Modulation of Host Genes During Viral Infection
CMPD1 has been identified to modulate host genes differentially during immune-sensitive and -permissive chikungunya virus infection in mammalian systems .
Cell Biology: Abrogation of Lamellipodia Formation
The inhibition of viral infection by CMPD1 is primarily due to the abrogation of lamellipodia formation, which is crucial for the viral life cycle .
未来方向
MK2a Inhibitor has shown potential in medical research. For instance, it has been used in studies related to Chikungunya virus infection . The inhibitor demonstrated a significant reduction in viral infection, suggesting a major role of MAPKAPKs during late CHIKV infection . This indicates that MK2a Inhibitor could be considered as an important target for developing effective anti-CHIKV strategies .
属性
IUPAC Name |
4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYAQBDIXCVKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464220 | |
| Record name | MK2a Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MK2a Inhibitor | |
CAS RN |
41179-33-3 | |
| Record name | MK2a Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of CMPD1?
A1: CMPD1 is primarily characterized as a substrate-selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK), specifically targeting its interaction with the substrate MAPK-activated protein kinase 2 (MK2a). []
Q2: How does CMPD1's substrate selectivity differ from other p38 inhibitors?
A2: Unlike conventional p38 inhibitors that directly compete with ATP binding, CMPD1 exhibits a unique mechanism. It selectively prevents the phosphorylation of MK2a, a downstream substrate of p38α, without significantly affecting the phosphorylation of other p38 substrates like ATF-2. []
Q3: What are the downstream consequences of CMPD1-mediated MK2a inhibition?
A3: CMPD1's inhibition of MK2a leads to a variety of downstream effects, including:
- Modulation of gene expression: CMPD1 treatment affects the expression of genes involved in cell cycle regulation (e.g., p21), chemokine signaling (e.g., IL-8, CXCL family), and cellular differentiation. [, , ]
- Cell cycle arrest: CMPD1 induces a potent G2/M cell cycle arrest in various cell lines, including acute myeloid leukemia (AML) cells. [, ]
- Apoptosis induction: When combined with histone deacetylase inhibitors (HDIs) like SAHA, CMPD1 promotes significant apoptosis in AML cells, suggesting a synergistic effect. [, ]
- Alterations in microtubule dynamics: Research indicates CMPD1 may function as a microtubule-destabilizing agent, affecting cellular morphology and processes like migration and invasion. [, ]
Q4: Does CMPD1 affect other signaling pathways besides p38/MK2?
A4: While CMPD1 is primarily known for targeting p38/MK2, research suggests it might influence other signaling pathways:
- LATS1/YAP1 pathway: CMPD1 treatment has been linked to LATS1 activation and downstream YAP1 phosphorylation, suggesting potential involvement in cell cycle regulation. []
- ERK/MAPK pathway: Studies show that CMPD1 can modulate ERK/MAPK signaling, leading to alterations in Stat3 phosphorylation and influencing antitumor effects. []
Q5: What is the molecular formula and weight of CMPD1?
A5: The molecular formula of CMPD1 is C21H19FNO3, and its molecular weight is 353.38 g/mol.
Q6: Is there any spectroscopic data available for CMPD1?
A6: While the provided research abstracts do not include detailed spectroscopic data, techniques like NMR spectroscopy and mass spectrometry have been employed to characterize CMPD1 and its analogs. [, , ]
Q7: What is known about the material compatibility and stability of CMPD1?
A7: The provided research abstracts do not provide specific information regarding the material compatibility and stability of CMPD1. Further investigation is needed to assess its performance and applications under various conditions.
Q8: Does CMPD1 possess any catalytic properties?
A8: CMPD1 is primarily investigated as an enzyme inhibitor and not for its catalytic properties. Its main mode of action involves binding to p38α MAPK and inhibiting its activity rather than catalyzing a specific reaction.
Q9: Have any computational studies been performed on CMPD1?
A9: Yes, computational techniques like molecular docking and molecular dynamics simulations have been employed to:
- Investigate the binding mode of CMPD1 to p38α MAPK. []
- Screen for potential anti-cancer compounds targeting mutated p53. []
- Evaluate the potential of CMPD1 analogs as inhibitors of blood coagulation factors against SARS-CoV-2. []
Q10: How do structural modifications affect CMPD1's activity?
A10: While limited information is available on CMPD1's SAR, research on its analogs suggests:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



